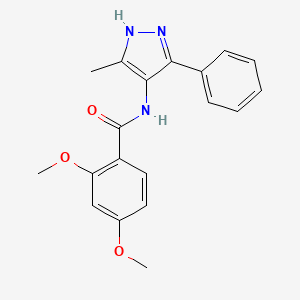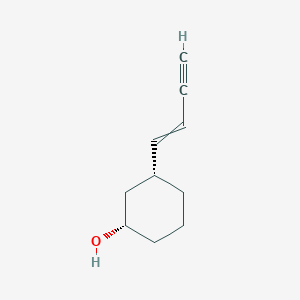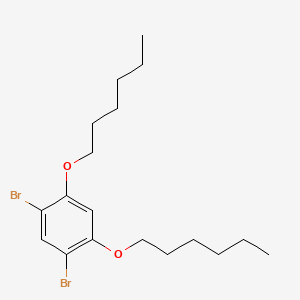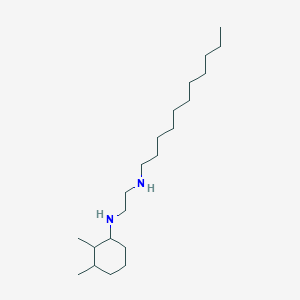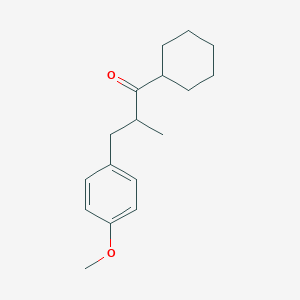
1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one is an organic compound with a complex structure that includes a cyclohexyl group, a methoxyphenyl group, and a methylpropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 4-methoxybenzaldehyde, followed by the addition of methylpropanone. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed for several hours, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of cyclohexyl-4-methoxybenzoic acid or cyclohexyl-4-methoxybenzophenone.
Reduction: Formation of cyclohexyl-4-methoxyphenylpropanol or cyclohexyl-4-methoxypropane.
Substitution: Formation of cyclohexyl-4-hydroxyphenylpropanone or cyclohexyl-4-aminophenylpropanone.
Applications De Recherche Scientifique
1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one can be compared with other similar compounds to highlight its uniqueness:
1-Cyclohexyl-3-(4-methoxyphenyl)-2-propyn-1-ol: Similar structure but with a propyn-1-ol moiety instead of a methylpropanone.
1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea:
1-Cyclohexyl-3-(4-methoxyphenyl)urea: Lacks the methylpropanone moiety, resulting in different reactivity and applications.
These comparisons illustrate the structural diversity and potential functional differences among related compounds.
Propriétés
Numéro CAS |
648857-98-1 |
|---|---|
Formule moléculaire |
C17H24O2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1-cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C17H24O2/c1-13(17(18)15-6-4-3-5-7-15)12-14-8-10-16(19-2)11-9-14/h8-11,13,15H,3-7,12H2,1-2H3 |
Clé InChI |
YQBASDQQPYVSDI-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)OC)C(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-methylacetamide](/img/structure/B12593155.png)
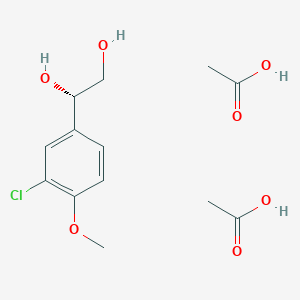
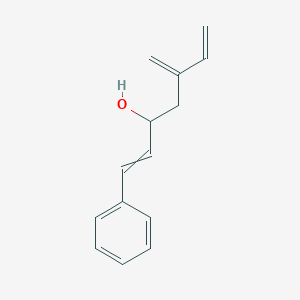
![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
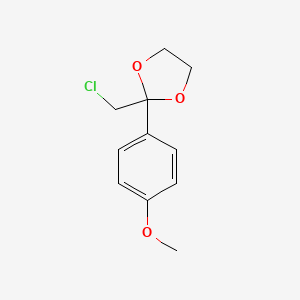
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
![2-[(Dodecylsulfanyl)methyl]naphthalene](/img/structure/B12593198.png)
![1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene](/img/structure/B12593211.png)
![D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-](/img/structure/B12593216.png)
